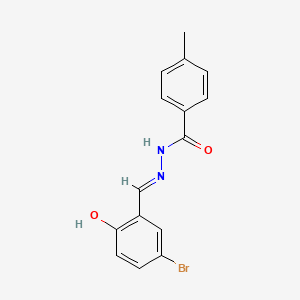![molecular formula C11H10N2O B11706612 3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol](/img/structure/B11706612.png)
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol is a compound that belongs to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a hydrazinylidenemethyl group attached to the naphthalene ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, hydrazine derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol has several scientific research applications:
作用機序
The mechanism of action of 3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It also exhibits antioxidant properties by scavenging free radicals and chelating metal ions . The exact molecular targets and pathways involved in its biological activities are still under investigation.
類似化合物との比較
Similar Compounds
3-[(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl]naphthalen-2-ol: This compound has similar structural features and exhibits comparable biological activities.
(E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol: Another compound with a similar naphthalene core, used in the synthesis of metal complexes.
(E)-1-((3-nitrophenyl)imino)methyl)naphthalen-2-ol:
Uniqueness
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and exhibit antimicrobial activities sets it apart from other similar compounds .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3-[(E)-hydrazinylidenemethyl]naphthalen-2-ol |
InChI |
InChI=1S/C11H10N2O/c12-13-7-10-5-8-3-1-2-4-9(8)6-11(10)14/h1-7,14H,12H2/b13-7+ |
InChIキー |
PTQHDMHDANBFQB-NTUHNPAUSA-N |
異性体SMILES |
C1=CC=C2C=C(C(=CC2=C1)/C=N/N)O |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
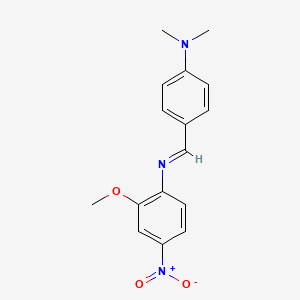
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

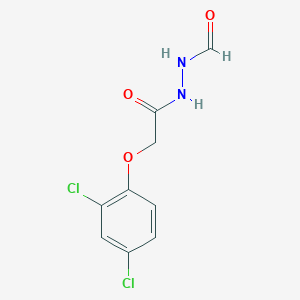
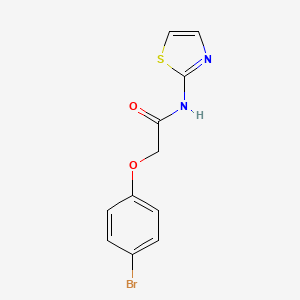
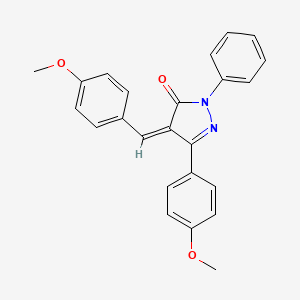
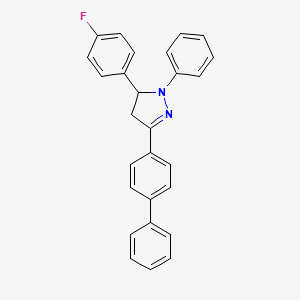
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
![N'-{[1,1'-Biphenyl]-4-carbonyl}-4-chlorobenzohydrazide](/img/structure/B11706595.png)
